

# Cloperastine Fendizoate GIRK channel blocker

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## Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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## Molecular Pharmacology & Key Targets

The antitussive action of **Cloperastine Fendizoate** is multifaceted. The table below summarizes its interaction with key molecular targets.

Target	Interaction/Effect	Reported Potency (if available)	Functional Consequence
<b>GIRK Channels</b>	Potent channel blocker [1] [2] [3]	Described as a "potent" GIRK channel blocker [1]	Suppression of cough reflex; potential effects on neuronal excitability [1] [3]
<b>hERG Potassium Channel</b>	Concentration-dependent inhibitor [4]	IC50 = 0.027 $\mu$ M [4]	Indicator of potassium channel blockade (related to cardiac safety) [4]
<b>Histamine H1 Receptor</b>	Antagonist / Blocker [1] [5]	Ki = 3.8 nM [1]	Contributes to side effects like sedation; may reduce irritation in airways [1] [5]
<b>Sigma-1 Receptor (<math>\sigma</math>1)</b>	Ligand (likely agonist) [1]	Ki = 20 nM [1]	May contribute to antitussive efficacy [1]

Target	Interaction/Effect	Reported Potency (if available)	Functional Consequence
<b>Muscarinic Acetylcholine Receptors</b>	Anticholinergic activity [1] [5]	Information Missing	Reduces mucus secretion and bronchoconstriction [5]

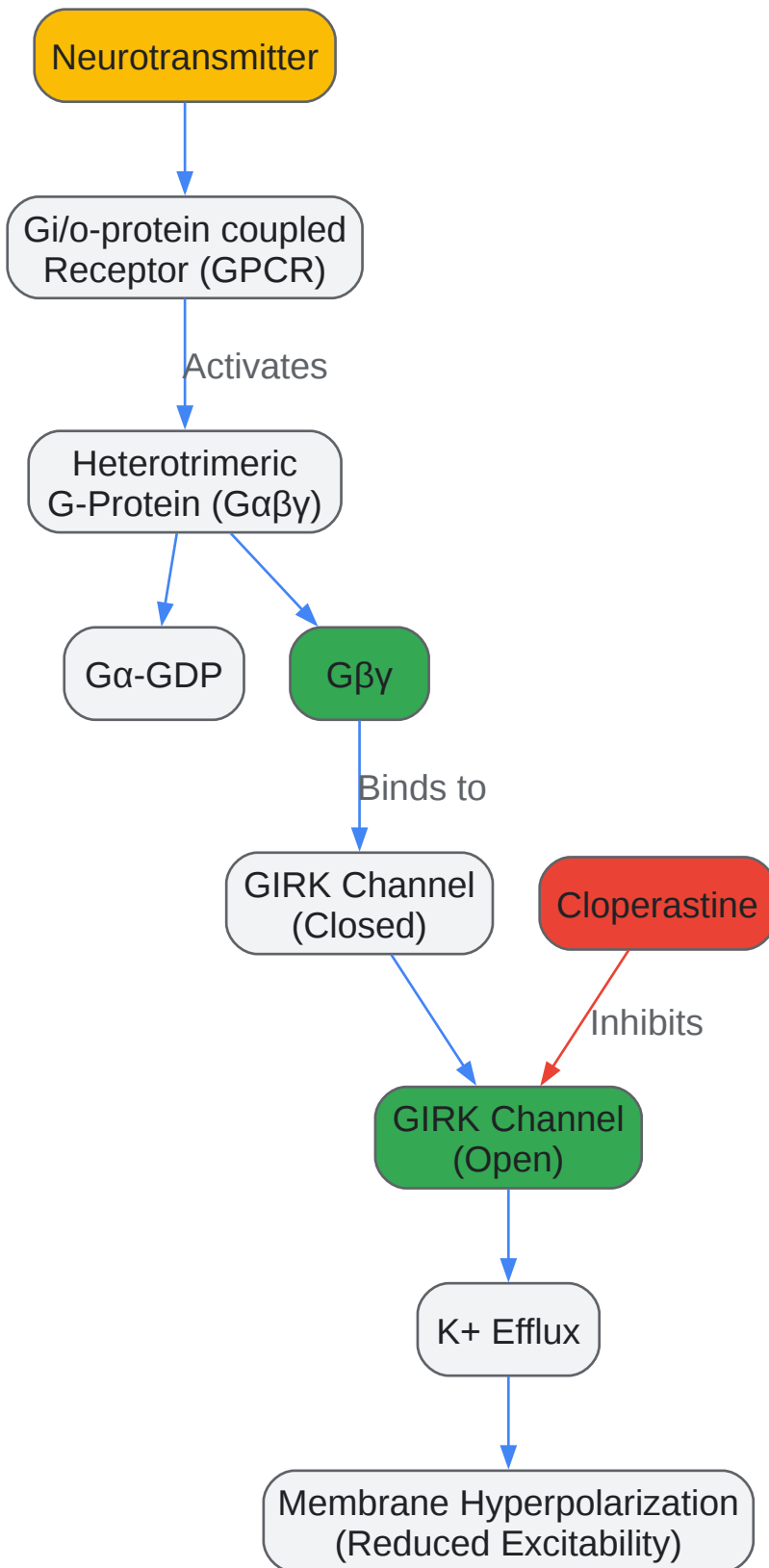
**Cloperastine Fendizoate** itself is a salt formed from Cloperastine and Fendizoic acid, with the latter thought to enhance the stability and bioavailability of Cloperastine [5]. The primary active moiety, Cloperastine, is considered a **first-generation GIRK channel inhibitor**, meaning its GIRK-blocking action was discovered after the drug was already in clinical use for another indication (cough) [2].

## GIRK Channel Blockade: Mechanism & Workflow

GIRK channels are crucial regulators of neuronal excitability. They are typically activated by Gi/o-protein-coupled receptors (GPCRs). When a neurotransmitter binds to the GPCR, it triggers the release of Gβγ subunits, which then bind to and open the GIRK channel, leading to potassium efflux, membrane hyperpolarization, and reduced cell firing [2].

Cloperastine inhibits these activated GIRK currents [1]. This blockade prevents potassium efflux, leading to a relative depolarization of the neuronal membrane and increased excitability. In the context of cough suppression, inhibiting GIRK channels in specific neural circuits is believed to reduce the activity of pathways that mediate the cough reflex [3].

The diagram below illustrates the canonical GIRK channel signaling pathway and the site of inhibition by Cloperastine.



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Canonical GPCR-GIRK signaling pathway and Cloperastine's inhibitory site. Cloperastine blocks the open GIRK channel, preventing potassium efflux and its inhibitory effects on cell excitability [1] [2] [3].

## Therapeutic Implications & Research Applications

The primary approved use of Cloperastine is as a **pivotal antitussive** for cough associated with colds, acute and chronic bronchitis, and other respiratory conditions [6] [3]. Its GIRK-blocking property is central to this effect and also opens up potential research applications.

- **Advantages over Narcotics:** Unlike codeine and other opioid-derived antitussives, Cloperastine is non-narcotic, does not depress the respiratory center, and has no demonstrated potential for addiction [6] [3].
- **Beyond Cough Suppression:** Preclinical studies suggest that GIRK channel inhibition by Cloperastine can increase dopamine levels in the brain's nucleus accumbens, indicating potential investigational uses for disorders like depression [2] [3]. Emerging research also explores its anti-proliferative effects on esophageal cancer cells by suppressing mitochondrial oxidative phosphorylation [3].

## Experimental & Clinical Data

For researchers, key quantitative data and methodological considerations are essential.

**Pharmacokinetic Profile (Cloperastine)** A 2022 bioequivalence study in healthy Chinese subjects under fasting conditions reported the following parameters after a single 10 mg oral dose [3]:

Parameter	Mean Value ( $\pm$ SD)
Cmax (Max Plasma Concentration)	Not explicitly stated
Tmax (Time to Cmax)	1–1.5 hours
AUC <sub>0–∞</sub> (Area Under the Curve)	81.0 $\pm$ 46.9 h·ng/mL
t <sub>1/2</sub> (Elimination Half-Life)	23.0 $\pm$ 7.7 hours
Therapeutic Dose (Adults)	10-20 mg, three times daily [6]

Parameter	Mean Value ( $\pm$ SD)
Onset of Action	20-30 minutes [6]
Duration of Action (Single Dose)	3-4 hours [6]

**Safety and Tolerability** Cloperastine is generally well-tolerated. Common adverse effects are related to its antihistaminic and anticholinergic properties and may include **sedation, drowsiness, heartburn, and thickening of bronchial secretions** [1]. A 2022 study concluded that a single 10 mg dose was safe with no serious adverse events [3]. However, high doses have been associated with the potential to prolong ventricular repolarization (QT interval) in animal models, a effect linked to potassium channel blockade like hERG [1] [4].

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